molecular formula C11H12N2O4 B14838784 4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid

4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid

Cat. No.: B14838784
M. Wt: 236.22 g/mol
InChI Key: QIJIBXIJNZRLHR-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid is an organic compound with the molecular formula C11H12N2O4 and a molar mass of 236.22 g/mol . This compound is a derivative of picolinic acid, which is a pyridine carboxylic acid. The structure of this compound includes a cyclopropoxy group and a methylcarbamoyl group attached to the picolinic acid core.

Preparation Methods

The synthesis of 4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . The reaction conditions typically involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or methylcarbamoyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins (ZFPs). The compound binds to ZFPs, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in the context of its antiviral and immunomodulatory activities.

Comparison with Similar Compounds

4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can be compared with other similar compounds, such as:

    Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

4-cyclopropyloxy-5-(methylcarbamoyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C11H12N2O4/c1-12-10(14)7-5-13-8(11(15)16)4-9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16)

InChI Key

QIJIBXIJNZRLHR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN=C(C=C1OC2CC2)C(=O)O

Origin of Product

United States

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